4-[3-(Butylamino)propoxy]-benzoic Acid
CAS No.:
Cat. No.: VC0209215
Molecular Formula: C₁₄H₂₂ClNO₃
Molecular Weight: 287.78
* For research use only. Not for human or veterinary use.
![4-[3-(Butylamino)propoxy]-benzoic Acid -](/images/no_structure.jpg)
Specification
Molecular Formula | C₁₄H₂₂ClNO₃ |
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Molecular Weight | 287.78 |
Introduction
Chemical Identity and Structural Properties
4-[3-(Butylamino)propoxy]-benzoic acid is an organic compound characterized by its benzoic acid backbone with a specialized functional group containing a butylamino moiety linked via a propoxy chain. This amphiphilic structure features both polar and nonpolar regions, contributing to its unique chemical behavior and potential applications in various scientific domains.
Basic Chemical Information
The compound's chemical identity is defined by several key parameters, which have been compiled from scientific databases and commercial suppliers. As shown in Table 1, the molecular formula indicates the presence of 14 carbon atoms, along with nitrogen and oxygen functional groups.
Parameter | Value |
---|---|
CAS Number | Not assigned |
Molecular Formula | C₁₄H₂₂ClNO₃ |
Molecular Weight | 287.78 g/mol |
Standard Purity | ≥95% |
Physical State | Solid |
This compound lacks a formally assigned CAS registry number, which suggests it may be relatively new to scientific research or primarily used in specialized laboratory settings . The molecular formula indicates the presence of chlorine, which is likely present as a hydrochloride salt form of the compound, enhancing its stability and solubility properties in various solvents.
Structural Features and Functional Groups
The structure of 4-[3-(Butylamino)propoxy]-benzoic acid contains several key functional groups that define its chemical reactivity and physical properties:
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Benzoic acid core: Provides acidic character and potential for forming salts or esters
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Propoxy linker: Creates distance between the aromatic ring and amine group
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Butylamino group: Contributes basic properties and potential for hydrogen bonding
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Chloride counter-ion: Typically present in the hydrochloride salt form
These functional groups create an interesting balance of hydrophilic and hydrophobic properties, potentially enabling interactions with both polar and nonpolar environments.
Comparative Analysis with Related Compounds
When examining 4-[3-(Butylamino)propoxy]-benzoic acid, it is informative to compare it with structurally related compounds to understand potential similarities in properties and applications.
Structural Analogues
The dibutylamino variant (4-[3-(Dibutylamino)propoxy]-benzoic acid) represents a closely related compound with an additional butyl chain on the nitrogen atom . This structural difference impacts several physicochemical properties, as outlined in Table 2.
Property | 4-[3-(Butylamino)propoxy]-benzoic acid | 4-[3-(Dibutylamino)propoxy]-benzoic acid |
---|---|---|
Molecular Formula | C₁₄H₂₂ClNO₃ | C₁₈H₂₉NO₃ |
Molecular Weight | 287.78 g/mol | 307.43 g/mol |
CAS Number | Not assigned | 748763-03-3 |
Amine Type | Secondary amine | Tertiary amine |
Expected Lipophilicity | Lower | Higher |
The additional butyl group in the dibutylamino analogue would be expected to increase lipophilicity and potentially alter membrane permeability characteristics . The nitrogen atom in 4-[3-(Butylamino)propoxy]-benzoic acid exists as a secondary amine, which provides an additional site for hydrogen bonding compared to the tertiary amine in the dibutylamino variant.
Functional Similarities with Other Compounds
Another related compound is 4-(Butylamino)-3-(butylsulfamoyl)benzoic acid, which shares the butylamino and benzoic acid moieties but has a different substitution pattern and an additional butylsulfamoyl group . This compound has been more extensively characterized:
The presence of the sulfamoyl group would confer different electronic properties to the aromatic system and potentially different pharmacological activities compared to 4-[3-(Butylamino)propoxy]-benzoic acid.
Applications and Research Significance
4-[3-(Butylamino)propoxy]-benzoic acid has several potential applications based on its structural features and the known uses of similar compounds.
Physical and Chemical Properties
The properties of 4-[3-(Butylamino)propoxy]-benzoic acid can be partially inferred from its structure and the known properties of related compounds.
Reactivity Profile
The reactivity of 4-[3-(Butylamino)propoxy]-benzoic acid is determined by its functional groups:
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Carboxylic acid group: Can undergo esterification, salt formation, and reduction reactions
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Secondary amine: Susceptible to N-alkylation, acylation, and oxidation
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Ether linkage: Relatively stable but can undergo cleavage under harsh conditions
These reactive centers provide multiple opportunities for chemical derivatization, potentially enabling the synthesis of a range of related compounds with modified properties.
Analytical Methods and Characterization
Proper identification and characterization of 4-[3-(Butylamino)propoxy]-benzoic acid can be achieved through various analytical techniques.
Spectroscopic Analysis
Standard spectroscopic methods would be valuable for characterizing this compound:
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NMR spectroscopy: ¹H and ¹³C NMR would reveal characteristic signals for aromatic protons, methylene groups, and functional groups
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Infrared spectroscopy: Would show characteristic bands for carboxylic acid (~1700 cm⁻¹), aromatic C=C stretching, and N-H stretching
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Mass spectrometry: Would provide molecular weight confirmation and fragmentation pattern analysis
Chromatographic Methods
For purity assessment and quantitative analysis, several chromatographic techniques would be appropriate:
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High-performance liquid chromatography (HPLC): Using reverse-phase conditions with UV detection
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Thin-layer chromatography (TLC): For reaction monitoring and purity assessment
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Gas chromatography (GC): Potentially useful after derivatization of the carboxylic acid group
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